molecular formula C9H15N3 B2703689 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine CAS No. 1006496-39-4

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No. B2703689
CAS RN: 1006496-39-4
M. Wt: 165.24
InChI Key: LVESYDJCYODKFP-UHFFFAOYSA-N
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Description

The compound “5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a related compound . It has a molecular formula of C10H14N2O2 and a molecular weight of 194.23 .


Molecular Structure Analysis

The molecular structure of the related compound “5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring with a cyclopropyl group and an isopropyl group attached .


Physical And Chemical Properties Analysis

The related compound “5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” has a molecular weight of 194.23 . Further physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Catalysis and Synthetic Applications

One study demonstrates the successful use of pyrazole derivatives, bearing a cyclopropyl group, in palladium-catalyzed direct arylation processes. These compounds were utilized to achieve regioselective C4-arylation of pyrazoles without decomposing the cyclopropyl unit, showcasing their stability and potential in synthetic chemistry (Sidhom et al., 2018).

Green Chemistry

In another example, the compound has been part of a study on multicomponent domino reactions in aqueous media. This research highlights the use of simple, acyclic starting materials for assembling densely functionalized 4H-pyrano[2,3-c]pyrazoles, emphasizing the compound's role in facilitating environmentally friendly chemical processes (Prasanna et al., 2013).

Material Science

A study focused on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives, to form amine-treated polymers. These materials were evaluated for their potential in medical applications due to their improved thermal stability and promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Pharmaceutical Applications

Research into the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives showcases the compound's relevance in developing new antimicrobial agents. These derivatives were synthesized to explore their antibacterial and antifungal activities, revealing some compounds with potent antimicrobial activities, indicating the compound's significance in drug discovery (Raju et al., 2010).

properties

IUPAC Name

5-cyclopropyl-1-propan-2-ylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6(2)12-9(7-3-4-7)8(10)5-11-12/h5-7H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVESYDJCYODKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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